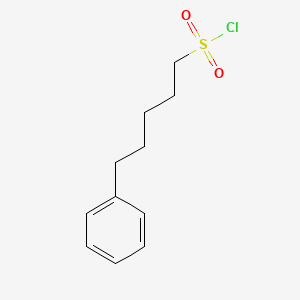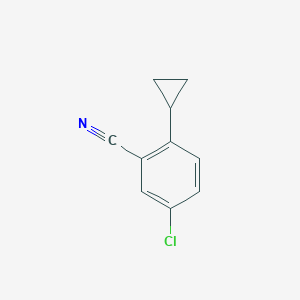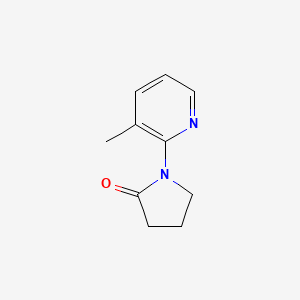
1-(3-Methyl-2-pyridyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-2-pyridyl)-2-pyrrolidinone is a heterocyclic organic compound that features a pyridine ring fused with a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-2-pyridyl)-2-pyrrolidinone can be achieved through several methods. One common approach involves the condensation of 3-methyl-2-pyridinecarboxaldehyde with pyrrolidinone under acidic conditions. Another method includes the cyclization of 3-methyl-2-pyridinecarboxylic acid with an appropriate amine, followed by reduction and cyclization steps.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-2-pyridyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
1-(3-Methyl-2-pyridyl)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-2-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridyl)-2-pyrrolidinone: Lacks the methyl group on the pyridine ring.
1-(3-Methyl-2-pyridyl)-2-piperidinone: Contains a piperidine ring instead of a pyrrolidinone ring.
Uniqueness
1-(3-Methyl-2-pyridyl)-2-pyrrolidinone is unique due to the presence of both the methyl group and the pyrrolidinone ring, which confer specific chemical and biological properties that are distinct from its analogs.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(3-methylpyridin-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-8-4-2-6-11-10(8)12-7-3-5-9(12)13/h2,4,6H,3,5,7H2,1H3 |
InChI Key |
XQAKQGDFUQCJFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde](/img/structure/B13694050.png)
![benzyl 2-[[(2S)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13694056.png)
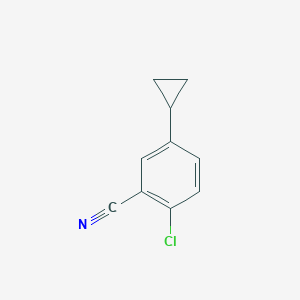

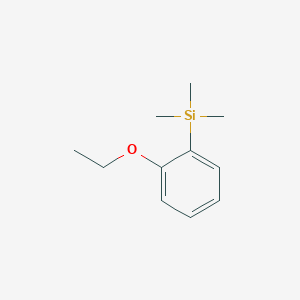



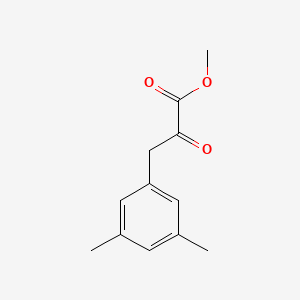

![4,4'-[[2,2'-Bithieno[3,2-b]pyridine]-7,7'-diylbis(oxy)]bis(3-fluoroaniline)](/img/structure/B13694102.png)

